Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Photophysics Fluorescence Photoisomerization

Researchers face inconsistent photophysical outcomes when substituting heteroanalogues in 2,6-di(arylvinyl)pyridine systems. This compound provides a structurally defined furanyl derivative, eliminating variability from generic alternatives. - Distinct excited-state dynamics: The furanyl arms yield a specific fluorescence/photoisomerization branching ratio, differing from phenyl or thienyl analogues. - Enhanced solvatochromic sensitivity suitable for polarity sensing in biological or micellar systems. - Serves as a pure reference standard for structure-property relationship studies in conjugated heterocycles.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 289636-45-9
Cat. No. B12582843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
CAS289636-45-9
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C=CC2=CC=CO2)C=CC3=CC=CO3
InChIInChI=1S/C17H13NO2/c1-4-14(8-10-16-6-2-12-19-16)18-15(5-1)9-11-17-7-3-13-20-17/h1-13H
InChIKeyVBUKZZMUUHZWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis[2-(2-furanyl)ethenyl]pyridine Overview


Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, formally named 2,6-bis[2-(furan-2-yl)ethenyl]pyridine (CAS 289636-45-9), is a conjugated heterocyclic compound comprising a central pyridine core symmetrically substituted at the 2- and 6-positions with 2-(2-furanyl)ethenyl arms [1]. With a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol, this fluorophore belongs to the broader class of 2,6-di(arylvinyl)pyridine derivatives, which are recognized for their tunable photophysical properties and potential utility in organic electronics and sensing applications [2].

Compound class
Furanyl-substituted 2,6-di(arylvinyl)pyridine conjugated fluorophore
Key differentiator
Distinct fluorescence/photoisomerization balance vs. phenyl and thienyl analogues
Research direction
Supports microenvironmental polarity sensing, triplet sensitization, and conjugated materials research

2,6-Bis[2-(2-furanyl)ethenyl]pyridine Procurement Rationale


Within the 2,6-di(arylvinyl)pyridine family, the identity of the side aryl group—whether phenyl, pyridyl, furanyl, thienyl, or thiazolyl—exerts a profound and quantifiable influence on excited-state dynamics, conformational equilibria, and the resulting competition between radiative (fluorescence) and reactive (photoisomerization) decay channels [1]. Generic substitution among these heteroanalogues is not a viable procurement strategy because even seemingly minor structural variations yield distinct photophysical and photochemical fingerprints. For instance, the furanyl analogue exhibits a markedly different fluorescence/photoisomerization branching ratio compared to its phenyl and thienyl counterparts [2], directly impacting its suitability for specific optical or electronic applications. The evidence presented below quantifies these differentiating characteristics, providing a data-driven foundation for scientific selection.

Furanyl vs. phenyl: Fluorescence/photoisomerization branching ratio differs, altering optical response profile.
Furanyl vs. thienyl: Intersystem crossing rate intermediate, avoiding heavy-atom accelerated triplet degradation seen with thienyl analogues.
Furanyl vs. thiazolyl: Different electronic structure leads to distinct solvatochromic shifts, affecting microenvironmental sensing sensitivity.

2,6-Bis[2-(2-furanyl)ethenyl]pyridine vs. Heteroanalogues


Comparative Photophysics: Fluorescence vs. Photoisomerization

The photophysical behavior of the furanyl-substituted derivative (target compound) differs significantly from its phenyl, thienyl, and thiazolyl analogues. The furanyl compound exhibits a distinct balance between radiative (fluorescence) and reactive (photoisomerization) decay pathways from the lowest excited singlet state. This balance is governed by conformational equilibria and the specific electronic nature of the furan ring, which modulates the energy gap and coupling between excited states [1].

Fluorescence vs. Photoisomerization
Cross-study comparable
Furanyl vs. Phenyl, thienyl
Intermediate Φ_F/Φ_I branching
Supports selection when specific photoresponse balance is required
Exact ratio solvent- and wavelength-dependent
Photophysics Fluorescence Photoisomerization

Solvatochromic Shifts and Charge-Transfer Character

The introduction of electron-donating or -withdrawing groups on the side aryl rings of 2,6-distyrylpyridine derivatives induces significant changes in absorption and emission spectra due to intramolecular charge transfer (ICT). In a study of push-pull analogues, the furan-containing derivatives exhibited pronounced red shifts in absorption and a strong dependence of fluorescence properties on solvent polarity, indicative of a highly polar excited state [1]. While the target compound itself is not a push-pull system, the furan ring's inherent electron-rich character contributes to a measurable ICT character compared to the phenyl analogue.

Solvatochromic shift
Class-level inference
~30–50 nm red shift in polar solvents (push-pull analogues)
Supports polarity-dependent fluorescence response
Verify for this specific derivative; class-level inference from furan-containing analogues
Solvatochromism Intramolecular Charge Transfer Fluorescence Probes

Intersystem Crossing and Triplet State Kinetics

The efficiency of intersystem crossing (ISC) from the singlet excited state to the triplet manifold is a critical parameter governing photostability and potential applications in triplet-harvesting devices. A comparative study using ultrafast spectroscopy revealed that the furan moiety enhances the S₁ → T₁ ISC rate relative to the thiophene analogue, but to a lesser extent than the pyridine core itself [1]. This is attributed to differences in spin-orbit coupling mediated by the heteroatom.

ISC rate constant
Class-level inference
k_ISC ~10⁷–10⁸ s⁻¹
Intermediate triplet formation supports triplet sensitizer screening
Derived from ultrafast spectroscopy; confirm in target matrix
Intersystem Crossing Triplet State Photostability

2,6-Bis[2-(2-furanyl)ethenyl]pyridine Applications


Fluorescent Microenvironmental Polarity Probe

The compound's enhanced solvatochromic response, inferred from the electron-rich furan substituents, makes it a suitable candidate for designing fluorescent probes that report on local polarity changes in biological membranes, protein binding pockets, or micellar systems [1]. Its spectral shifts provide a quantifiable readout of environmental hydrophobicity.

Triplet State Sensitizer for Photochemistry

The intermediate intersystem crossing rate (k_ISC) of the furanyl derivative positions it as a tunable triplet sensitizer for applications such as photocatalysis or photodynamic therapy, where balanced singlet and triplet state populations are required [1]. This avoids the excessive triplet-mediated degradation seen with thiophene analogues.

Conjugated Polymer and MOF Building Block

The 2,6-disubstituted pyridine core with furanvinyl arms can serve as a ligand or monomer for constructing extended π-conjugated systems. Its self-assembly behavior at interfaces, as observed for related 2,6-disubstituted pyridines, suggests potential utility in creating ordered nanostructures for organic electronics [2].

Reference Standard for Heteroanalogue Photophysics

Given the well-documented photophysical and photochemical differences among 2,6-di(arylvinyl)pyridine derivatives, this compound serves as a valuable reference standard in systematic studies aimed at elucidating structure-property relationships in conjugated heterocyclic systems [3].

Application
Selection Property
Validation Focus
Microenvironmental polarity sensing studies
Solvatochromic response
Spectral shift in solvents of varying polarity
Triplet-harvesting photochemical research
Intersystem crossing efficiency
Triplet state population and lifetime
Conjugated polymer / MOF building block
Ligand geometry and conjugation
Self-assembly and electronic coupling
Heteroanalogue photophysics reference
Characterized Φ_F/Φ_I ratio
Comparative spectroscopy across arylvinyl series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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